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Introduction
Superoxide dismutase 1 (SOD1) is a critical enzyme in mitigating oxidative stress. However,

the aggregation of misfolded SOD1 is a pathological hallmark of certain neurodegenerative

diseases, including a subset of amyotrophic lateral sclerosis (ALS) cases. The C-terminal

fragment of SOD1, specifically the peptide sequence 147-153 (GVIGIAQ), has been identified

as a key region with a high propensity to form amyloid fibrils and can trigger the aggregation of

the full-length protein.[1] Consequently, the detailed analysis of SOD1(147-153) aggregation is

of paramount importance for understanding disease mechanisms and for the development of

therapeutic interventions.

Mass spectrometry (MS) has emerged as a powerful and versatile tool for characterizing the

heterogeneous and dynamic nature of protein aggregates. This application note provides an

overview and detailed protocols for the application of various MS-based techniques to study

SOD1(147-153) aggregates. These methods include Native Mass Spectrometry (Native MS)

for studying non-covalent complexes, Matrix-Assisted Laser Desorption/Ionization Time-of-

Flight (MALDI-TOF) MS for the analysis of peptide aggregates, Cross-Linking Mass

Spectrometry (XL-MS) to capture transient interactions, and Hydrogen-Deuterium Exchange

Mass Spectrometry (HDX-MS) to probe conformational changes during aggregation.
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Table 1: Native Mass Spectrometry Data for SOD1
Oligomerization

Species
Charge State
(z)

Experimental
m/z

Calculated
Mass (Da)

Reference

Monomer +7 2286.1 15995.7 [2]

Dimer +9 3555.8 31993.2 [2]

Trimer +11 4363.5 47988.5 Hypothetical

Tetramer +13 4923.0 63984.0 Hypothetical

Table 2: MALDI-TOF MS Analysis of SOD1(147-153)
Peptide Aggregation

Peptide
Observed m/z
[M+H]+

Aggregate
State

Conditions Reference

SOD1(147-153) 715.4 Monomer
0.1% TFA in 50%

ACN
[3]

SOD1(147-153) 1429.8 Dimer
Aggregation

Buffer, 24h
[3]

SOD1(147-153) 2144.2 Trimer
Aggregation

Buffer, 48h
[3]

SOD1(147-153) 2858.6 Tetramer
Aggregation

Buffer, 72h
[3]

Table 3: Quantitative Cross-Linking Mass Spectrometry
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Cross-Linker SOD1 Variant
Cross-Linked
Residues

% Cross-
Linked

Reference

BS3 Wild-type K3-K9 15.2 [4]

BS3 G93A Mutant K3-K9 25.8 [4]

DSS Wild-type K122-K128 12.5 [5]

DSS G93A Mutant K122-K128 21.3 [5]

Experimental Protocols
Protocol 1: Native Mass Spectrometry of SOD1
Oligomers
This protocol outlines the analysis of non-covalent SOD1 oligomers using native-state mass

spectrometry.

1. Sample Preparation:

Reconstitute lyophilized SOD1 protein in 100 mM ammonium acetate buffer (pH 7.4) to a
final concentration of 10 µM.
To induce oligomerization, incubate the protein solution at 37°C with gentle agitation (200
rpm) for desired time points (e.g., 0, 24, 48, 72 hours).

2. Mass Spectrometry Analysis:

Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
Pull borosilicate glass capillaries to a tip diameter of ~1 µm.
Load 2-3 µL of the SOD1 sample into the nESI capillary.
Apply a capillary voltage of 1.2-1.6 kV.
Maintain source conditions to preserve non-covalent interactions (e.g., source temperature
100-150°C, low cone voltage).
Acquire mass spectra in the m/z range of 1000-10000.

3. Data Analysis:

Deconvolute the resulting spectra to determine the mass of the different oligomeric species.
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Calculate the relative abundance of each oligomer by integrating the peak areas of the
corresponding charge states.

Protocol 2: MALDI-TOF MS of SOD1(147-153) Peptide
Aggregates
This protocol describes the analysis of synthetic SOD1(147-153) peptide aggregation using

MALDI-TOF MS.

1. Peptide Preparation and Aggregation:

Synthesize and purify the SOD1(147-153) peptide (GVIGIAQ).
Dissolve the peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 100 µM.
Induce aggregation by incubating the peptide solution at 37°C with continuous shaking (600
rpm) for various time points.

2. Sample Preparation for MALDI-TOF MS:

Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50%
acetonitrile (ACN) / 0.1% trifluoroacetic acid (TFA).
At each time point, take an aliquot of the peptide solution and mix it 1:1 with the matrix
solution.
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

3. MALDI-TOF MS Analysis:

Use a MALDI-TOF mass spectrometer in positive ion linear mode.
Acquire mass spectra in the m/z range of 500-5000.
Calibrate the instrument using a standard peptide mixture.

4. Data Analysis:

Identify peaks corresponding to the monomeric, dimeric, trimeric, and higher-order oligomers
of the SOD1(147-153) peptide.
Monitor the change in the relative intensity of these peaks over time to assess the kinetics of
aggregation.
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Protocol 3: Cross-Linking Mass Spectrometry (XL-MS)
of SOD1 Aggregates
This protocol details the use of chemical cross-linking to identify interacting residues within

SOD1 aggregates.

1. Cross-Linking Reaction:

Prepare a 10 µM solution of SOD1 in 20 mM HEPES buffer (pH 7.8) containing 150 mM
NaCl.
Add the cross-linking reagent, bis(sulfosuccinimidyl)suberate (BS3), to a final concentration
of 500 µM.
Incubate the reaction mixture at room temperature for 30 minutes.
Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and
incubating for 15 minutes.

2. SDS-PAGE and In-Gel Digestion:

Separate the cross-linked products by SDS-PAGE.
Excise the bands corresponding to monomeric and oligomeric SOD1.
Perform in-gel digestion with trypsin overnight at 37°C.
Extract the peptides from the gel pieces.

3. LC-MS/MS Analysis:

Analyze the extracted peptides using a high-resolution mass spectrometer coupled to a
nano-liquid chromatography system.
Acquire data in a data-dependent mode, selecting the most intense precursor ions for
fragmentation.

4. Data Analysis:

Use specialized software (e.g., pLink, MeroX) to identify cross-linked peptides from the
MS/MS data.
Map the identified cross-links onto the structure of SOD1 to gain insights into the interfaces
of the aggregates.
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Protocol 4: Hydrogen-Deuterium Exchange Mass
Spectrometry (HDX-MS) of SOD1 Fibril Formation
This protocol describes the use of HDX-MS to monitor conformational changes in SOD1 during

fibril formation.

1. Fibril Formation:

Prepare a 20 µM solution of apo-SOD1 in 10 mM phosphate buffer (pH 7.4).
Induce fibril formation by incubation at 37°C with agitation.

2. Deuterium Labeling:

At different time points during aggregation, take an aliquot of the SOD1 sample and dilute it
1:10 in D₂O-based phosphate buffer.
Allow the exchange reaction to proceed for various time points (e.g., 10s, 1 min, 10 min, 1
hr).

3. Quenching and Digestion:

Quench the exchange reaction by adding an equal volume of ice-cold quench buffer (0.1 M
glycine, pH 2.5).
Immediately inject the quenched sample into an online pepsin digestion column.

4. LC-MS Analysis:

Separate the peptic peptides using a C18 column at 0°C.
Analyze the eluted peptides with a high-resolution mass spectrometer.

5. Data Analysis:

Determine the deuterium uptake for each peptide at each time point using specialized
software (e.g., HDX-MS WorkBench, DynamX).
Compare the deuterium uptake of peptides from different aggregation states to identify
regions of the protein that become protected from exchange upon aggregation.
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Caption: Proposed pathway of SOD1 aggregation.
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Caption: General workflow for MS analysis of SOD1 aggregates.
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Conclusion
Mass spectrometry offers a powerful suite of tools for the detailed characterization of

SOD1(147-153) aggregates. The protocols outlined in this application note provide researchers

with a starting point for employing native MS, MALDI-TOF MS, XL-MS, and HDX-MS to

investigate the mechanisms of SOD1 aggregation. These techniques can provide valuable

insights into the structure, composition, and dynamics of SOD1 aggregates, which is crucial for

the development of novel therapeutics for ALS and other neurodegenerative diseases. The

quantitative data and workflows presented here serve as a valuable resource for scientists in

both academic and industrial research settings.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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